molecular formula C5H7N3OS B575375 4-Ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 183302-59-2

4-Ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B575375
CAS No.: 183302-59-2
M. Wt: 157.191
InChI Key: YQSBEYPYNVGYLN-UHFFFAOYSA-N
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Description

4-Ethyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate ethyl hydrazinecarbodithioate. This intermediate then undergoes cyclization with hydrazine hydrate to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-Ethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent and in the treatment of other diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, affecting their integrity and function. The specific pathways involved depend on the biological context and the target organism .

Comparison with Similar Compounds

4-Ethyl-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives such as:

  • 4-Methyl-1,2,3-thiadiazole-5-carboxamide
  • 1,2,4-Thiadiazole derivatives
  • 1,3,4-Thiadiazole derivatives

Uniqueness

The presence of the ethyl group in this compound imparts unique chemical properties, such as increased lipophilicity, which can enhance its biological activity and membrane permeability compared to other thiadiazole derivatives .

Properties

IUPAC Name

4-ethylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-2-3-4(5(6)9)10-8-7-3/h2H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBEYPYNVGYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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